2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a derivative of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, characterized by substituents at the 2-, 3-, and 7-positions. The 2-position features an ethylamino group (-NHCH₂CH₃), the 3-position contains an (E)-configured ethyliminomethyl moiety (-CH=N-CH₂CH₃), and the 7-position is substituted with a methyl group (-CH₃).
Properties
IUPAC Name |
2-(ethylamino)-3-(ethyliminomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-4-15-8-11-13(16-5-2)17-12-7-6-10(3)9-18(12)14(11)19/h6-9,16H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGYFNAFOBDVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=O)N2C=C(C=CC2=N1)C)C=NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of ethylamine with a suitable pyrido[1,2-a]pyrimidinone precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and safety, often involving automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a versatile pharmacophore, with biological activity heavily influenced by substituent variations. Below is a systematic comparison of the target compound with structurally similar derivatives.
Substituent Analysis at Key Positions
Position 2 (R₁):
- Target compound: Ethylamino (-NHCH₂CH₃).
- Analog 1: 2-(Allylamino) group in 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(allylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (). Allyl groups may enhance lipophilicity but reduce metabolic stability compared to ethyl .
- Analog 2 : Aryl substituents, e.g., 2-(3,4-dimethoxyphenyl) in compounds from European Patent Applications (). Aromatic groups improve receptor binding but increase molecular weight (e.g., ~450 g/mol vs. the target’s ~271 g/mol) .
Position 3 (R₂):
- Target compound: Ethyliminomethyl (-CH=N-CH₂CH₃), an imine linkage that may confer rigidity and influence π-π stacking.
- Analog 3: Thiazolidinone derivatives, such as 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl] ().
- Analog 4 : Pyrazolo[1,5-a]pyridine substituents in 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl) (). These bulkier groups may limit blood-brain barrier penetration compared to the target’s smaller imine group .
Position 7 (R₃):
- Target compound : Methyl (-CH₃).
- Analog 5 : Piperazinyl or diazepane groups, e.g., 7-(1-methylpiperidin-4-yl) (). These substituents enhance solubility and modulate serotonin/dopamine receptor affinity, as seen in risperidone .
- Analog 6 : 7-[(3R)-3-methylpiperazin-1-yl] (). Stereochemistry at this position can significantly alter pharmacokinetics .
Key Observations :
Lipophilicity : The target compound’s ethyl and methyl groups confer moderate lipophilicity, favoring CNS penetration, whereas aryl-substituted analogs (e.g., ) may exhibit reduced brain uptake due to higher polarity .
Metabolic Stability: Imine bonds (target compound) are prone to hydrolysis compared to thiazolidinone () or aromatic systems (), which are more stable .
Receptor Binding: Piperazinyl/piperidinyl substituents (e.g., risperidone) enhance dopamine D₂ and serotonin 5-HT₂A receptor binding, critical for antipsychotic activity . The target’s imine group lacks this capability but may interact with novel targets.
Biological Activity
2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a compound with the CAS number 1785975-35-0, is a pyrido-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 258.32 g/mol. The structure features a combination of pyridine and pyrimidine rings, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4O |
| Molecular Weight | 258.32 g/mol |
| CAS Number | 1785975-35-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyridine derivatives. One common method includes the condensation of ethylamine with a pyrido[1,2-a]pyrimidinone precursor under controlled conditions to yield high purity and yield.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. For instance, similar pyrido-pyrimidine derivatives have shown antiproliferative effects against various cancer cell lines, including breast and colon cancer . The mechanism of action may involve inhibition of specific enzymes or pathways critical for cancer cell survival.
Anticonvulsant Effects
In related studies, compounds with similar structures have demonstrated anticonvulsant properties. For example, YM928, a related pyrido compound, exhibited significant anticonvulsant effects in animal models without inducing tolerance after repeated administration . This suggests that this compound could potentially share similar properties.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as receptors or enzymes involved in cellular signaling pathways. This interaction could alter the activity of these targets, leading to therapeutic effects.
Case Studies and Research Findings
Several studies provide insight into the biological activity of similar compounds:
- Antiproliferative Studies : Research on fluorinated derivatives indicated significant antiproliferative activity against cancer cell lines. The highest activity was linked to specific structural modifications that enhance interaction with molecular targets involved in cell division .
- Anticonvulsant Research : In models assessing seizure activity, related compounds showed effective seizure control at defined dosages, indicating a potential therapeutic window for epilepsy treatment .
- Enzyme Inhibition : Investigations into enzyme inhibition by related pyridine derivatives revealed potential applications in treating conditions linked to enzyme dysregulation, such as certain cancers and metabolic disorders.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with a pyrido-pyrimidinone core. For example:
Core Formation : React 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under basic conditions (e.g., triethylamine) to form an intermediate aldehyde .
Cyclization : Treat the intermediate with sodium methoxide in methanol, followed by acidification (HCl) to yield the final product .
Substituent Optimization : Adjust alkylating agents (e.g., ethylamine derivatives) to tailor the ethylamino and ethylimino groups .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography .
Basic: What structural characterization techniques are most effective for this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration and confirm stereochemistry using single-crystal X-ray diffraction. Refinement with SHELXL (e.g., R factor < 0.065) ensures accuracy .
- Spectroscopy :
- NMR : Assign peaks using - and -NMR, focusing on imino (δ 8–10 ppm) and methyl groups (δ 1–2 ppm) .
- IR : Identify carbonyl (C=O, ~1700 cm) and imine (C=N, ~1600 cm) stretches .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, ensuring isotopic pattern matches theoretical values .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian) to identify discrepancies .
Dynamic Effects : Assess tautomerism or conformational flexibility via variable-temperature NMR .
Crystallographic Refinement : Re-analyze X-ray data with SHELXL to detect disorder or thermal motion artifacts .
Synchrotron Data : Collect high-resolution data (e.g., λ = 0.7 Å) to resolve ambiguities in electron density maps .
Advanced: What computational strategies predict electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites .
- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO) to assess stability under experimental conditions .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide bioactivity assays .
Advanced: How can green chemistry principles be integrated into its synthesis?
Methodological Answer:
- Solvent Selection : Replace methanol with cyclopentyl methyl ether (CPME) or water-ethanol mixtures to reduce toxicity .
- Catalysis : Use immobilized catalysts (e.g., silica-supported amines) to enhance recyclability .
- Waste Minimization : Employ flow chemistry to optimize atom economy and reduce byproducts .
Advanced: What approaches establish structure-activity relationships (SAR) for biological activity?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., ethyl → propyl groups) and assess antimicrobial/antifungal activity via MIC assays .
Pharmacophore Mapping : Identify critical motifs (e.g., imino-methyl group) using Schrödinger’s Phase .
Kinetic Studies : Measure enzyme inhibition (e.g., IC) to correlate electronic properties with bioactivity .
Advanced: How is compound stability evaluated under varying conditions?
Methodological Answer:
- Thermal Stability : Perform TGA/DSC to detect decomposition temperatures (>200°C typical for pyrimidinones) .
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
- pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound via LC-MS .
Advanced: What experimental designs assess biological activity in vitro?
Methodological Answer:
- Cell-Based Assays : Test cytotoxicity (e.g., MTT assay) on cancer lines (e.g., HeLa) at 1–100 µM concentrations .
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-FR-AMC substrate .
- ROS Detection : Measure reactive oxygen species (ROS) generation in macrophages using DCFH-DA .
Advanced: How is crystallographic disorder addressed in X-ray analysis?
Methodological Answer:
Disorder Modeling : Split occupancy sites in SHELXL (e.g., ethyl groups) and refine with restraints .
Low-Temperature Data : Collect data at 100 K to reduce thermal motion .
Twinned Data : Use PLATON to detect twinning and apply HKLF5 refinement .
Advanced: What mechanistic insights guide reaction optimization?
Methodological Answer:
- Kinetic Profiling : Use in situ IR to monitor imine formation rates under varying temperatures .
- Isotope Labeling : Track -ethylamine incorporation via -NMR to confirm reaction pathways .
- Computational Mechanistics : Identify rate-limiting steps (e.g., cyclization) using M06-2X transition state calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
